2-(4-Bromo-2-methoxyphenoxy)-N'-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide
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Overview
Description
2-(4-Bromo-2-methoxyphenoxy)-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide is a complex organic compound characterized by the presence of bromine, methoxy, phenoxy, chlorophenyl, and furan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-methoxyphenoxy)-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the phenoxy intermediate: This step involves the reaction of 4-bromo-2-methoxyphenol with an appropriate reagent to form the phenoxy intermediate.
Condensation reaction: The phenoxy intermediate is then reacted with hydrazine derivatives to form the hydrazide.
Final coupling: The hydrazide is coupled with 5-(4-chlorophenyl)furan-2-carbaldehyde under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-methoxyphenoxy)-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Halogen atoms like bromine and chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield simpler derivatives.
Scientific Research Applications
2-(4-Bromo-2-methoxyphenoxy)-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-methoxyphenoxy)-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- 4-Bromo-2-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
Uniqueness
2-(4-Bromo-2-methoxyphenoxy)-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H16BrClN2O4 |
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Molecular Weight |
463.7 g/mol |
IUPAC Name |
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C20H16BrClN2O4/c1-26-19-10-14(21)4-8-18(19)27-12-20(25)24-23-11-16-7-9-17(28-16)13-2-5-15(22)6-3-13/h2-11H,12H2,1H3,(H,24,25)/b23-11+ |
InChI Key |
KRXHKNKGFBQWRR-FOKLQQMPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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